2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Overview
Description
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is an organic compound with the molecular formula C18H39O7P. It is a type of phosphate ester, characterized by the presence of a long dodecyloxy chain and multiple ethoxy groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate typically involves the reaction of dodecanol with ethylene oxide to form 2-[2-[2-(Dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanol and phosphoric acid derivatives.
Esterification: It can react with alcohols to form mixed esters.
Oxidation: The ethoxy groups can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Alcohols, acid catalysts such as sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Dodecanol, phosphoric acid derivatives.
Esterification: Mixed esters.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is utilized in various scientific research fields:
Chemistry: As a surfactant in the synthesis of nanoparticles and emulsions.
Biology: In cell membrane studies due to its amphiphilic nature.
Medicine: As a component in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long dodecyloxy chain provides hydrophobic interactions, while the ethoxy groups and phosphate moiety offer hydrophilic interactions. This amphiphilic nature allows it to reduce surface tension and form micelles, which are crucial in solubilizing hydrophobic substances in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-(Octyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
- 2-[2-[2-(Decyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
- 2-[2-[2-(Hexadecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Uniqueness
Compared to its analogs with shorter or longer alkyl chains, 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate offers a balanced hydrophobic-hydrophilic interaction, making it particularly effective as a surfactant. Its specific chain length provides optimal micelle formation and stability, which is advantageous in various applications.
Properties
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGDVDTMKMJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200571 | |
Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52598-24-0, 75214-09-4 | |
Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52598-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laureth-3 phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052598240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laureth-3 phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075214094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURETH-3 PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39X5BD6VJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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